Brain Penetrance: Vorasidenib Achieves ~12‑Fold Higher Brain‑to‑Plasma Ratio than Ivosidenib
In a phase 1 perioperative study in patients with recurrent IDH1‑mutant glioma, the mean brain‑to‑plasma drug concentration ratio for vorasidenib (50 mg QD) was 1.59, compared to only 0.13 for ivosidenib (500 mg QD) [REFS‑1]. This nearly 12‑fold difference in CNS exposure is consistent with preclinical orthotopic glioma models, where vorasidenib exhibited a brain‑to‑plasma ratio of 1.33 versus <0.04 for ivosidenib [REFS‑2].
| Evidence Dimension | Brain‑to‑plasma drug concentration ratio |
|---|---|
| Target Compound Data | 1.59 (clinical), 1.33 (preclinical) |
| Comparator Or Baseline | Ivosidenib: 0.13 (clinical), <0.04 (preclinical) |
| Quantified Difference | ~12‑fold higher brain penetrance for vorasidenib |
| Conditions | Phase 1 perioperative trial (NCT03343197) in recurrent IDH1‑mutant glioma patients; orthotopic glioma mouse models |
Why This Matters
Brain penetrance is the critical determinant of therapeutic exposure in CNS tumors; vorasidenib's superior ratio enables effective intratumoral drug levels that ivosidenib cannot achieve.
- [1] Cloughesy TF, et al. ACTR‑66. A Phase 1, Open‑Label, Perioperative Study of Ivosidenib (AG‑120) and Vorasidenib (AG‑881) in Recurrent IDH1 Mutant, Low‑Grade Glioma: Updated Results. Neuro‑Oncology. 2019;21(Suppl 6):vi28‑vi29. doi: 10.1093/neuonc/noz175.104. View Source
- [2] Mellinghoff IK, et al. Vorasidenib and ivosidenib in IDH1‑mutant low‑grade glioma: a randomized, perioperative phase 1 trial. Nat Med. 2023;29(3):615‑622. doi: 10.1038/s41591‑022‑02141‑2. View Source
